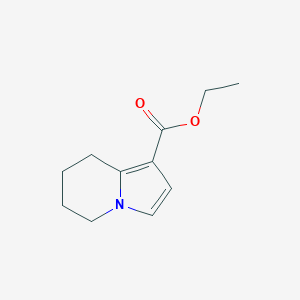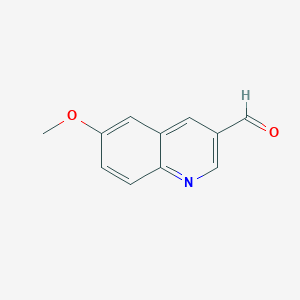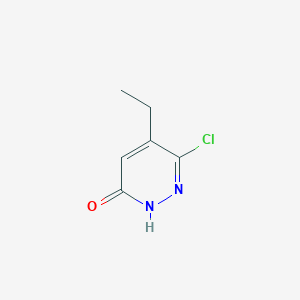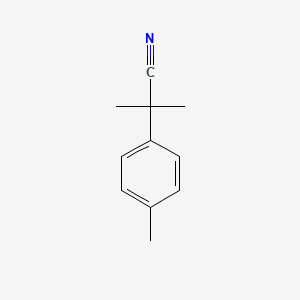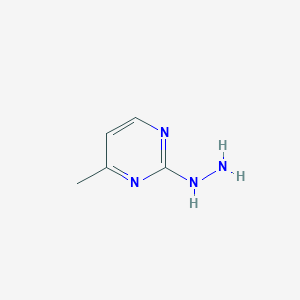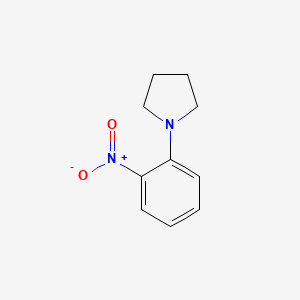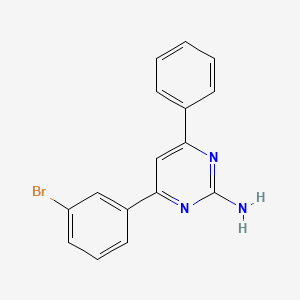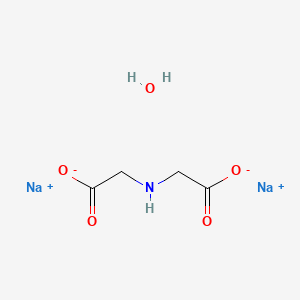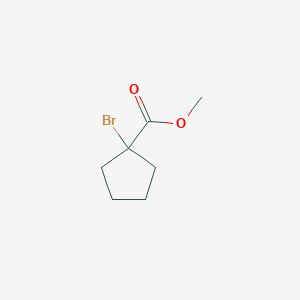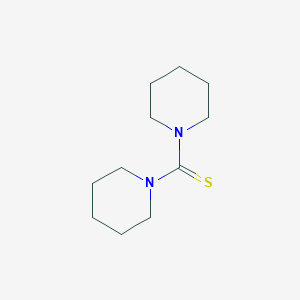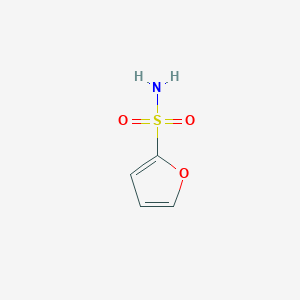
Furan-2-Sulfonamide
Übersicht
Beschreibung
Furan-2-sulfonamide: is an organic compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol. It is a derivative of furan, a heterocyclic aromatic organic compound, with a sulfonamide group attached to the second carbon of the furan ring
Synthetic Routes and Reaction Conditions:
Furan-2-sulfonic acid: can be synthesized through the sulfonation of furan using concentrated sulfuric acid.
This compound: can then be obtained by reacting furan-2-sulfonic acid with ammonia or an amine under suitable conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfonation reactions followed by amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Furan-2-sulfonic acid, furan-2-sulfonic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: this compound derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Furan-2-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which furan-2-sulfonamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid
Furan-2-aldehyde
Furan-2-thiol
Uniqueness: Furan-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties compared to other furan derivatives
Eigenschaften
IUPAC Name |
furan-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBMVXBGYGIDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546250 | |
| Record name | Furan-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55673-71-7 | |
| Record name | Furan-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Furan-2-sulfonamides?
A1: Furan-2-sulfonamides act as potent inhibitors of human carbonic anhydrase II (CA II) [, , ]. This enzyme is involved in the production of aqueous humor in the eye, and its inhibition can lead to a reduction in intraocular pressure (IOP) [].
Q2: How does the structure of Furan-2-sulfonamides impact their activity as CA II inhibitors?
A2: Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the furan ring significantly influence the potency and selectivity of these compounds [, , ]. For example, introducing bulky substituents or increasing the basicity of the molecule can impact binding affinity to CA II [, ].
Q3: Have any metabolites of Furan-2-sulfonamides been identified, and do they retain activity?
A3: Research on MCC950, a potent NLRP3 inflammasome inhibitor containing a Furan-2-sulfonamide moiety, revealed a major human metabolite formed by hydroxylation of the hexahydroindacene portion of the molecule []. This metabolite, identified as R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)this compound, showed significantly reduced inhibitory activity compared to the parent compound []. Interestingly, one synthesized regioisomer of the metabolite displayed nanomolar inhibitory activity [].
Q4: What are the potential applications of Furan-2-sulfonamides in treating glaucoma?
A4: Due to their ability to lower IOP, Furan-2-sulfonamides show promise as topical treatments for glaucoma [, ]. Studies in albino rabbits have demonstrated the IOP-lowering effects of these compounds [, ], but further research, particularly in pigmented animal models, is necessary to assess their efficacy in humans [].
Q5: What challenges have been encountered in developing Furan-2-sulfonamides as topical ocular hypotensive agents?
A5: One challenge encountered during development was the high binding affinity of some Furan-2-sulfonamides to ocular pigment, which reduced their efficacy in pigmented animal models []. Researchers addressed this by synthesizing less basic analogs with lower pigment binding and improved IOP-lowering activity in pigmented rabbits [].
Q6: Have any analytical methods been developed for characterizing and quantifying Furan-2-sulfonamides?
A6: Researchers have developed chromatographic separation procedures, particularly HPLC-MS/MS, for the identification, quantification, and impurity profiling of Furan-2-sulfonamides like 5-(5-trifluoromethyl-isoxazol-3-yl)this compound (B016) []. This method enables quality control of the active pharmaceutical substance during drug development [].
Q7: What synthetic approaches have been employed to prepare Furan-2-sulfonamides?
A7: Several synthetic strategies have been explored for preparing Furan-2-sulfonamides and their derivatives. These include:
- Direct sulfonation: This method involves treating substituted furans with chlorosulfonic acid and phosphorus pentachloride to introduce the sulfonyl chloride group, followed by reaction with ammonia or amines to yield the desired sulfonamides [, , , ].
- Knoevenagel condensation: This approach facilitates the formation of thieno[2,3-b]furan-2-sulfonamides by reacting a suitably substituted furan-3-carboxaldehyde derivative with an active methylene compound under Knoevenagel conditions [, ].
- Multi-step synthesis: The preparation of complex Furan-2-sulfonamides, like the anti-inflammatory agent 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, requires multi-step syntheses involving the preparation and coupling of key intermediates like substituted furan-2-sulfonamides and isocyanates [].
Q8: What is the significance of glutathione reactivity in the development of Furan-2-sulfonamides?
A8: Glutathione reactivity is an important consideration for assessing the sensitization potential of drug candidates. Some Furan-2-sulfonamides displayed moderate reactivity toward glutathione in in vitro studies [], indicating a potential risk of allergic reactions. Further investigation and potential structural modifications may be necessary to mitigate this risk.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)
![(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester](/img/structure/B1601682.png)

